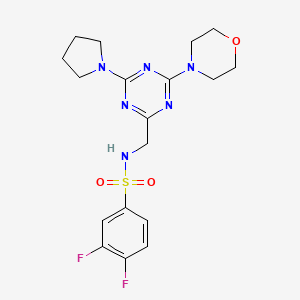

3,4-difluoro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F2N6O3S/c19-14-4-3-13(11-15(14)20)30(27,28)21-12-16-22-17(25-5-1-2-6-25)24-18(23-16)26-7-9-29-10-8-26/h3-4,11,21H,1-2,5-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGKGHXUKGLGKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC(=N2)CNS(=O)(=O)C3=CC(=C(C=C3)F)F)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F2N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide typically involves several stages, including the preparation of the core triazine structure and the subsequent introduction of functional groups:

Triazine Core Synthesis: : Reacting a cyanuric chloride precursor with suitable amine derivatives under controlled conditions.

Functional Group Introduction: : Fluorination reactions to introduce the difluorophenyl group.

Sulfonamide Formation: : Sulfonamide coupling reactions to attach the benzenesulfonamide moiety.

Industrial Production Methods

For industrial-scale production, the process is often optimized for yield and purity, involving:

Continuous Flow Reactions: : To enhance efficiency and scalability.

Catalysis: : Employing catalysts to improve reaction rates and selectivity.

Purification: : Advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide: undergoes a variety of chemical reactions:

Oxidation: : It can be oxidized to form sulfoxide and sulfone derivatives.

Reduction: : Reduction can break down the sulfonamide linkage.

Substitution: : Aromatic substitution reactions, particularly involving the difluorophenyl ring.

Common Reagents and Conditions

Oxidizing Agents: : Examples include hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation reactions.

Reducing Agents: : Such as lithium aluminium hydride for reduction processes.

Bases and Nucleophiles: : For substitution reactions, reagents like sodium hydroxide and organolithium compounds are used.

Major Products

Oxidation Products: : Sulfoxides and sulfones.

Reduction Products: : Amine derivatives from the breakdown of the sulfonamide group.

Substitution Products: : Various functionalized aromatic compounds.

Scientific Research Applications

This compound finds applications across several fields:

Chemistry

Synthetic Intermediate: : Used in the synthesis of more complex molecules.

Catalyst: : Sometimes employed as a ligand in catalytic reactions.

Biology

Protein Interactions: : Studied for its binding properties with various proteins.

Enzyme Inhibition: : Potential inhibitor for specific enzymatic pathways.

Medicine

Drug Development: : Explored as a lead compound in the development of new pharmaceuticals.

Antimicrobial Research: : Investigated for antibacterial and antifungal properties.

Industry

Material Science: : Used in the development of new materials with specific properties.

Agrochemicals: : Explored for use in crop protection products.

Mechanism of Action

Mechanism by Which the Compound Exerts its Effects: The compound's mechanism of action involves binding to specific molecular targets, which may include enzymes or receptors, thereby modulating their activity. Molecular Targets and Pathways

Enzymatic Pathways: : Inhibition of key enzymes involved in disease processes.

Cellular Receptors: : Interaction with cell surface receptors to alter signal transduction pathways.

Comparison with Similar Compounds

Triazine-Sulfonamide Hybrids

- Compound 9 (): 4-({4-Chloro-6-[(3,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)-N-(pyridin-2-yl)benzenesulfonamide Substituents: Chloro, dimethylphenylamino, and pyridinyl groups. Key difference: Lack of morpholino/pyrrolidine and fluorine. Biological relevance: Demonstrated antimicrobial activity (86.3% yield) .

- Compound 8f (): (E)-2,4-difluoro-N-(2-methoxy-5-(4-(3-oxo-3-(pyrrolidin-1-yl)prop-1-en-1-yl)quinolin-6-yl)pyridin-3-yl)benzenesulfonamide Substituents: Pyrrolidinyl, quinoline, and acrylamide. Key similarity: Pyrrolidine ring and difluorobenzenesulfonamide. Synthesis: 24% yield via route B, emphasizing challenges in coupling bulky groups .

Morpholino-Triazine Derivatives

- Compound 21 (): Methyl 4-(3-(4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)benzoate Substituents: Dual morpholino groups and urea linkage. Key difference: Dimorpholino substitution enhances polarity vs. pyrrolidine in the target compound. Synthesis: 92% yield, indicating efficiency of morpholino in nucleophilic substitution .

Antimicrobial Activity

- Desai et al. (2016): Triazine-sulfonamide hybrids with piperidinyl/arylamino groups showed MIC values of 12.5–50 μg/mL against S. aureus and E. coli .

- Target Compound: Predicted enhanced activity due to fluorine’s electronegativity and morpholino’s solubility, though direct data are lacking .

Molecular Weight and Solubility

Note: The target compound’s molecular weight (~397) aligns with ’s analogue, suggesting moderate lipophilicity suitable for membrane penetration .

Biological Activity

3,4-Difluoro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide, with the CAS number 2034472-48-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 440.5 g/mol. The structure includes a benzenesulfonamide moiety linked to a triazine derivative, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂F₂N₆O₃S |

| Molecular Weight | 440.5 g/mol |

| CAS Number | 2034472-48-3 |

The compound exhibits biological activity primarily through inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4. PDE4 inhibitors are known to modulate inflammatory responses by increasing intracellular cAMP levels, which can lead to reduced activation of inflammatory cells such as eosinophils and neutrophils .

Anticancer Potential

The sulfonamide group in this compound may contribute to anticancer properties. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, studies have indicated that modifications in the phenyl ring can enhance antiproliferative activity . Further research is warranted to assess the specific efficacy of this compound against cancer cell lines.

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have shown that compounds targeting PDE4 can exhibit IC50 values in the low micromolar range. For example, PDE423 showed an IC50 of 140 nM in enzyme assays . Future studies should aim to determine the exact IC50 for our compound.

- In Vivo Studies : Animal models have been employed to evaluate the anti-inflammatory effects of PDE4 inhibitors. One study reported that daily oral administration of a related compound improved lung histology and reduced eosinophil activity in asthmatic models .

- Structural Activity Relationship (SAR) : SAR analyses reveal that modifications on the morpholine and triazine rings can significantly affect biological activity. The presence of electron-withdrawing groups like fluorine enhances potency against certain targets . This suggests that the difluoro substitution could be beneficial for enhancing biological activity.

Q & A

Q. How to model its environmental persistence based on structural analogs?

- Methodological Answer : Use EPI Suite or ChemSTEER to estimate biodegradation half-life and bioaccumulation potential. Compare with perfluorinated sulfonamides (e.g., PFOS analogs), which exhibit high environmental stability .

Data Contradiction & Reproducibility

Q. Why might reported solubility values differ between studies?

Q. How to reconcile conflicting cytotoxicity results in different cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.